Methyl [4-(4-methoxyphenoxy)phenyl]carbamate
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Overview
Description
Methyl [4-(4-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(4-methoxyphenoxy)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-(4-methoxyphenoxy)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(4-methoxyphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamate derivatives.
Scientific Research Applications
Methyl [4-(4-methoxyphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl [4-(4-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxyphenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with a single methyl group attached to the carbamate nitrogen.
Phenyl carbamate: A related compound with a phenyl group attached to the carbamate nitrogen.
4-Methoxyphenyl carbamate: Similar to methyl [4-(4-methoxyphenoxy)phenyl]carbamate but lacks the additional phenoxy substitution.
Uniqueness
This compound is unique due to the presence of both methoxy and phenoxy substituents on the aromatic ring. This structural feature may enhance its reactivity and binding properties compared to simpler carbamates .
Properties
CAS No. |
80199-16-2 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl N-[4-(4-methoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H15NO4/c1-18-12-7-9-14(10-8-12)20-13-5-3-11(4-6-13)16-15(17)19-2/h3-10H,1-2H3,(H,16,17) |
InChI Key |
PWFUTXQBUARQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)OC |
Origin of Product |
United States |
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